molecular formula C15H11N5O2S B11459250 2-(5-Amino-4-cyano-2-([(propan-2-ylidene)amino]oxy)-2-(thiophen-2-yl)furan-3-ylidene)propanedinitrile

2-(5-Amino-4-cyano-2-([(propan-2-ylidene)amino]oxy)-2-(thiophen-2-yl)furan-3-ylidene)propanedinitrile

Cat. No.: B11459250
M. Wt: 325.3 g/mol
InChI Key: XMWPZZLMYMWKFR-UHFFFAOYSA-N
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Description

2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE is a complex organic compound that features a thiophene ring, a cyano group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction typically involves:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Uniqueness

What sets 2-(5-AMINO-4-CYANO-2-{[(PROPAN-2-YLIDENE)AMINO]OXY}-2-(THIOPHEN-2-YL)-2,3-DIHYDROFURAN-3-YLIDENE)PROPANEDINITRILE apart is its unique combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. The presence of both cyano and amino groups allows for versatile chemical modifications, making it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C15H11N5O2S

Molecular Weight

325.3 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-(propan-2-ylideneamino)oxy-2-thiophen-2-ylfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C15H11N5O2S/c1-9(2)20-22-15(12-4-3-5-23-12)13(10(6-16)7-17)11(8-18)14(19)21-15/h3-5H,19H2,1-2H3

InChI Key

XMWPZZLMYMWKFR-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C2=CC=CS2)C

Origin of Product

United States

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